methyl 2-[(4-nitrobenzoyl)oxy]benzoate
Description
Methyl 2-[(4-nitrobenzoyl)oxy]benzoate is a benzoate ester derivative featuring a nitro-substituted benzoyloxy group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
methyl 2-(4-nitrobenzoyl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)12-4-2-3-5-13(12)22-14(17)10-6-8-11(9-7-10)16(19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIIWHGAGMJULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyloxy and Benzoyloxy Esters
4-(3-Nitrobenzyloxy)-benzoic Acid Methyl Ester (5a)
- Structure : Features a 3-nitrobenzyloxy group at the 4-position of the benzoate ring.
- Synthesis : Prepared via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride (82% yield, DMF, K₂CO₃, 70°C) .
- Key Differences :
- Substituent Position: The nitro group is on the benzyloxy moiety (meta position) rather than the benzoyloxy group.
- Reactivity: The benzyloxy linker may confer different steric and electronic effects compared to the benzoyloxy group in the target compound.
Methyl 2-(4-Hydroxybenzoyl)benzoate
- Structure : Contains a 4-hydroxybenzoyl group at the 2-position.
- Characterization : Crystallographic data confirm planar geometry, with hydrogen bonding involving the hydroxyl group .
- Key Differences :
- Functional Group: The hydroxy group (electron-donating) contrasts with the nitro group (electron-withdrawing), altering solubility and acidity.
Nitro-Substituted Derivatives
{ [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(Acetyloxy)benzoate (30)
- Structure : Combines a nitrooxyacyloxy chain with a 2-acetoxybenzoate core.
- Synthesis : Purified via PE/EtOAc gradient (52% yield); characterized by MS (m/z 384 [M+1]⁺) and NMR .
- Key Differences: Chain Length: The nitrooxy group is part of a flexible heptanoyl chain, enhancing lipophilicity compared to the rigid benzoyloxy group in the target compound.
Methyl 4-(2-Methoxy-2-Oxoethyl)-3-Nitrobenzoate
Allyloxy and Phosphoryloxy Derivatives
Methyl 2-((2-(p-Tolyloxy)allyl)oxy)benzoate
- Structure : Contains an allyloxy-p-tolyl group at the 2-position.
- Synthesis : Prepared from methyl 2-hydroxybenzoate in 89% yield; characterized by ¹H NMR (δ 3.89 ppm for methyl ester) .
Methyl 2-({Hydroxy[2-(1H-Imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21)
Data Tables
Table 2: Substituent Effects on Reactivity
Research Findings and Insights
- Synthetic Efficiency : Allyloxy and benzyloxy derivatives (e.g., , % yield) often achieve higher yields than nitro-substituted analogs (e.g., , –73%) due to reduced steric hindrance .
- Electronic Effects : The nitro group in the target compound enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the ester carbonyl .
Q & A
Q. What synthetic routes are recommended for methyl 2-[(4-nitrobenzoyl)oxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification between 4-nitrobenzoyl chloride and methyl salicylate , using N,N-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM) under inert conditions. Reaction optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Monitoring progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.
- Purification via column chromatography (silica gel, gradient elution) to achieve >95% purity.
Parallel reactions with alternative acylating agents (e.g., 4-methoxy-3-nitrobenzoic acid derivatives) may improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H and 13C NMR : Identify ester carbonyl signals (δ ~165–170 ppm in 13C) and nitrobenzoyl aromatic protons (δ ~8.2–8.5 ppm in 1H). Compare with PubChem entries for structurally similar benzoates .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functional groups.
- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Retention time should match reference standards .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources. Monitor for moisture ingress to prevent hydrolysis .
- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .
Advanced Research Questions
Q. How can experimental designs evaluate the environmental fate of this compound?
- Methodological Answer : Adopt the INCHEMBIOL framework :
- Abiotic Studies : Assess hydrolysis rates under varying pH (3–9) and UV exposure. Use LC-MS to quantify degradation products.
- Biotic Studies : Conduct microbial degradation assays (e.g., soil microcosms) with GC-MS to track metabolite formation.
- Ecotoxicity : Test acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition (OECD 201).
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Purity Validation : Ensure compound purity (>95% by HPLC) and confirm structural integrity via NMR and high-resolution mass spectrometry (HRMS) .
- Assay Standardization : Use positive controls (e.g., aspirin for cyclooxygenase inhibition) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa).
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to evaluate variability in dose-response curves .
Q. What theoretical frameworks guide mechanistic studies of this compound in drug design?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using Gaussian09 for DFT calculations and Molinspiration for bioavailability predictions .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina. Validate with crystallographic data from similar esters .
- Kinetic Studies : Apply Michaelis-Menten kinetics to enzyme inhibition assays, using Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
